4-methyl-2-(1H-pyrrol-2-yl)quinoline
Description
Significance of Fused Nitrogen Heterocyclic Scaffolds in Research
Nitrogen-containing heterocyclic compounds, particularly those with fused ring systems, are privileged scaffolds in medicinal chemistry and materials science. nih.govnih.gov Their rigid structures provide a defined three-dimensional orientation for functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The presence of nitrogen atoms within the aromatic framework allows for hydrogen bonding and other electronic interactions that are fundamental to the activity of many pharmaceuticals. purdue.edu Consequently, quinoline (B57606) and its derivatives are integral to a wide array of drugs, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.net The hybridization of the quinoline scaffold with other pharmacologically active moieties is a modern strategy aimed at developing agents with dual modes of action or improved efficacy to combat drug resistance. nih.govnih.gov
Historical Context of Quinoline and Pyrrole (B145914) Derivatives in Scientific Inquiry
The history of quinoline is deeply rooted in the development of medicinal chemistry. Quinoline was first isolated from coal tar in 1834. nih.gov Its significance skyrocketed with the isolation of the quinoline alkaloid quinine (B1679958) from cinchona bark in 1820, which became a historic treatment for malaria. nih.gov This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) and primaquine. nih.gov The development of various named reactions, such as the Skraup, Combes, and Friedländer syntheses, provided versatile methods for creating substituted quinolines, further expanding their investigation. iipseries.org
Pyrrole, another fundamental nitrogen-containing heterocycle, is a core component of vital biological molecules, including heme and chlorophyll. The Paal-Knorr synthesis is a classic method for its creation. rsc.org Research into pyrrole and its fused derivatives, like pyrrolo-quinolines, has led to compounds with a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. nih.gov
Positioning of 4-Methyl-2-(1H-pyrrol-2-yl)quinoline within Current Academic Research Trajectories
Due to the lack of specific published research on this compound, it is not possible to position this specific compound within current academic research trajectories. Scientific literature contains studies on structurally related compounds, such as 4-methyl-2-phenylquinoline (B1606933) and various pyrrolo[1,2-a]quinolines, which have been investigated for potential antifungal and antimycobacterial activities, respectively. nih.govresearchgate.net For instance, a series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives were synthesized and showed antibacterial activity. derpharmachemica.com Another study reported on the synthesis and antimycobacterial properties of ethyl and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline carboxylates. nih.gov However, without direct studies, the specific properties and potential research interest in this compound remain speculative.
Structure
3D Structure
Properties
CAS No. |
943825-14-7 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-methyl-2-(1H-pyrrol-2-yl)quinoline |
InChI |
InChI=1S/C14H12N2/c1-10-9-14(13-7-4-8-15-13)16-12-6-3-2-5-11(10)12/h2-9,15H,1H3 |
InChI Key |
MPDDNFGDFVFSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Methyl 2 1h Pyrrol 2 Yl Quinoline and Its Structural Analogues
De Novo Synthesis Strategies
The construction of the 4-methyl-2-(1H-pyrrol-2-yl)quinoline scaffold from basic starting materials can be achieved through several powerful synthetic strategies. These methods often involve multi-component reactions that allow for the rapid assembly of the complex heterocyclic system.
Multi-Component Reaction Approaches for Quinoline (B57606) Ring Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. For the synthesis of the quinoline core of this compound, several named reactions have been adapted and modified.
The Doebner reaction, a condensation reaction between an aniline (B41778), an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. wikipedia.org In the context of synthesizing the target molecule, pyrrole-2-carboxaldehyde would serve as the aldehyde component. The general reaction involves the initial formation of an α,β-unsaturated carbonyl compound, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org
However, the traditional Doebner reaction can suffer from low yields due to the formation of various by-products. tandfonline.comsci-hub.se One common side reaction involves the self-condensation of pyruvic acid or the reaction of aniline with pyruvic acid to form 3-arylamino-dihydropyrrol-2-ones. sci-hub.se Furthermore, studies have shown that the order of reactant addition is crucial; for instance, pre-reacting pyruvic acid with the aldehyde before adding the aniline can favor the formation of the desired quinoline product. sci-hub.se In some cases, unexpected by-products like 2-methylquinoline-4-carboxylic acid derivatives have been identified, particularly when using anilines with electron-donating groups. tandfonline.comsci-hub.se The choice of solvent also plays a significant role, with ethanol (B145695) being a common medium. tandfonline.com
| Reactants | Conditions | Products | By-products | Reference |
| Aniline, Aldehyde, Pyruvic Acid | Varies | Quinoline-4-carboxylic acids | 3-Arylamino-dihydropyrrol-2-ones, 2-Methylquinoline-4-carboxylic acids | wikipedia.orgsci-hub.se |
| para-Iodoaniline, Salicylaldehyde, Pyruvic Acid | Acetic Acid | Puzzling compound with a 1,4-dioxane-2,5-dione core | 2-Methyl-4-carboxyquinoline | mdpi.comscilit.com |
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, starting from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form a Schiff base, followed by cyclization and dehydration to yield the quinoline. wikipedia.org For the synthesis of 2-(1H-pyrrol-2-yl)quinolines, a suitable ketone bearing a pyrrole (B145914) moiety would be required.
The Pfitzinger reaction is known to be sensitive to steric hindrance, which can significantly impact the yield of the desired cinchoninic acids. electronicsandbooks.com A variation of this reaction, known as the Halberkann variant, utilizes N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
| Reactants | Conditions | Products | Reference |
| Isatin, Carbonyl Compound | Base | Substituted quinoline-4-carboxylic acids | wikipedia.orgresearchgate.net |
| N-Acyl Isatins | Base | 2-Hydroxy-quinoline-4-carboxylic acids | wikipedia.org |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinolines and pyrroles. acs.orgresearchgate.netnih.govpensoft.net The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.netpensoft.net
For instance, a microwave-assisted, three-component, one-pot synthesis of 2-amino-3-carbethoxy-4-phenylpyrano[3,2-c]quinolin-5(6H)-ones has been reported from 4-hydroxyquinolin-2(1H)-ones, aromatic aldehydes, and ethyl cyanoacetate. researchgate.net Similarly, catalyst-free, one-pot, three-component protocols under microwave irradiation have been developed for the synthesis of various nitrogen-containing heterocycles. nih.gov Solvent-free microwave-assisted synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines has also been demonstrated to be more efficient than conventional methods. researchgate.net
| Reaction Type | Conditions | Advantages | Reference |
| Three-component synthesis of pyrano[3,2-c]quinolines | Microwave irradiation | Rapid, high yields, operational simplicity | researchgate.net |
| Synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines | Microwave, catalyst-free, one-pot | Good isolated yields | nih.gov |
| Synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines | Microwave, solvent-free | Shorter reaction times, better yields | researchgate.net |
Annulation and Cyclization Reactions for Pyrrole Moiety Integration
Instead of pre-forming the pyrrole ring, another strategy involves its construction onto a pre-existing quinoline core. This can be achieved through various annulation and cyclization reactions. sioc-journal.cn
One approach involves the reaction of 5-chloroacetyl-8-hydroxyquinoline with pentane-2,4-dione and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) to afford 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines. researchgate.net This method is notable for its environmentally friendly procedure and excellent yields. researchgate.net Another strategy describes the synthesis of pyrrolo[1,2-a]quinolines from pyranoquinolines via a site-selective electrophilic cyclization and subsequent opening of the pyran ring. nih.gov
Catalytic Approaches in Synthetic Routes
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Various catalytic systems have been employed in the synthesis of quinolines and pyrroles.
For the quinoline synthesis, Lewis acids like tin tetrachloride and Brønsted acids such as p-toluenesulfonic acid are known to catalyze the Doebner-Miller reaction, a variation of the Skraup synthesis. wikipedia.org More recently, metal-free approaches have gained attention, with ionic liquids like [bmim]HSO4 being used as efficient catalysts in Friedländer-type reactions. nih.gov Furthermore, iridium(III) complexes have been shown to catalyze the solvent-free synthesis of quinolines, pyrroles, and pyridines through an acceptor-less dehydrogenative coupling (ADC) strategy. rsc.org In the realm of pyrrole synthesis, DABCO has been utilized as a green catalyst for the one-pot synthesis of substituted pyrrolyl-hydroxyquinolines. researchgate.net
| Catalyst | Reaction | Advantages | Reference |
| Tin tetrachloride, p-toluenesulfonic acid | Doebner-Miller reaction | Lewis/Brønsted acid catalysis | wikipedia.org |
| [bmim]HSO4 (ionic liquid) | Friedländer quinoline synthesis | Green alternative, short reaction time, high yield | nih.gov |
| Iridium(III) complexes | Quinoline, pyrrole, and pyridine (B92270) synthesis (ADC) | Environmentally benign, solvent-free | rsc.org |
| DABCO | One-pot synthesis of substituted pyrrolyl-hydroxyquinolines | Green catalyst, excellent yields | researchgate.net |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental in the synthesis of biaryl compounds, including the linkage of pyrrole and quinoline moieties. The Suzuki and Stille reactions are prominent examples of such transformations.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of pyrrolylquinolines, this could involve coupling a quinoline halide with a pyrroleboronic acid or vice versa. The reactivity of the halide in the Suzuki reaction generally follows the order: I > Br > OTf >> Cl > F. libretexts.org Various palladium catalysts, such as those with phosphine (B1218219) ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), have proven effective. mdpi.com The choice of base, such as potassium carbonate (K2CO3) or cesium carbonate (CsCO3), and solvent, like dimethoxyethane, is crucial for the reaction's success. mdpi.comlookchem.com A significant challenge in the Suzuki coupling of pyrroles is the potential for debromination when using unprotected pyrrole substrates. nih.gov To circumvent this, protecting groups like the t-butyloxy carbonyl (BOC) or 2-(trimethylsilyl)ethoxymethyl (SEM) group are often employed on the pyrrole nitrogen. mdpi.comnih.gov The SEM group is particularly noted for its stability under typical Suzuki-Miyaura conditions. nih.gov
The Stille coupling offers another powerful route for C-C bond formation, reacting an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. orgsyn.org The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Similar to the Suzuki reaction, a variety of palladium catalysts, including Pd(PPh₃)₄, are used. youtube.com The reaction has been successfully applied in the synthesis of complex natural products. libretexts.org
Other Catalytic Systems (e.g., Indium-Catalyzed Cycloisomerization)
Beyond palladium catalysis, other metals have been explored for the synthesis of quinoline and related heterocyclic systems. Gold-catalyzed reactions, for instance, have emerged as a powerful tool. A notable method involves the sequential regioselective direct heteroarylation and cyclocondensation of β-(2-aminophenyl)-α,β-ynones with pyrrole derivatives to synthesize 4-(1H-pyrrol-2-yl)quinolines. nih.gov The selectivity of this reaction is highly dependent on factors such as temperature, the reaction medium, and the specific gold catalyst used. nih.gov
While direct indium-catalyzed cycloisomerization for the synthesis of this compound is not extensively detailed in the provided context, the broader field of metal-catalyzed cycloisomerization reactions is highly relevant for the formation of heterocyclic rings. These reactions often proceed through intramolecular pathways, transforming acyclic precursors into cyclic products.
Derivatization and Functionalization Strategies
Systematic Introduction of Substituents on Quinoline Ring System
The functionalization of the quinoline ring in pyrrolylquinoline systems is crucial for modulating their properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in introducing nitrogen-based substituents. nih.govnih.gov These reactions allow for the formation of C-N bonds between an aryl halide (the quinoline moiety) and an amine. The development of specialized ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of these reactions, enabling the coupling of a wide range of functionalized aryl halides with primary and secondary amines, often with low catalyst loadings and short reaction times. nih.gov The ability to introduce substituents at various positions on the quinoline ring allows for the fine-tuning of the molecule's electronic and steric properties.
Modifications and Substitutions on Pyrrole Ring
The pyrrole ring also offers opportunities for modification. The Suzuki-Miyaura coupling can be employed to introduce aryl substituents onto the pyrrole ring. nih.gov As mentioned earlier, protecting the pyrrole nitrogen is often necessary to prevent side reactions like debromination. nih.gov The use of N-Boc protected 2-pyrroleboronic acid in Suzuki couplings with bromo-substituted heterocycles has been demonstrated to be an effective strategy. semanticscholar.org The BOC group can be subsequently removed, providing a versatile handle for further functionalization at the nitrogen atom.
Synthesis of Fused Pyrroloquinoline Systems
The synthesis of fused pyrroloquinoline systems represents a further step in creating structural complexity. These polycyclic structures can be accessed through various synthetic routes. One approach involves multicomponent reactions, where three or more starting materials combine in a one-pot synthesis. For example, the reaction of anilines, aromatic aldehydes, and pyrazolones can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov However, the outcome of such reactions can be sensitive to the specific reactants and conditions, sometimes leading to unexpected products. nih.gov
Regioselective Synthesis Challenges and Solutions
Regioselectivity is a critical consideration in the synthesis of substituted this compound analogues. The challenge lies in controlling the position of substituent introduction on both the quinoline and pyrrole rings, especially when multiple reactive sites are present.
In palladium-catalyzed cross-coupling reactions, the inherent reactivity differences between various C-H or C-X (where X is a halide) bonds can be exploited to achieve regioselectivity. For instance, the higher reactivity of C-I bonds compared to C-Br or C-Cl bonds in Suzuki couplings allows for selective reactions at the more reactive site. libretexts.org
In the synthesis of substituted pyrroles via Suzuki coupling, the choice of protecting group on the pyrrole nitrogen can influence the regiochemical outcome. Furthermore, in reactions involving direct C-H activation, the directing ability of existing functional groups plays a pivotal role in determining the site of new bond formation. Careful selection of catalysts, ligands, and reaction conditions is paramount to overcoming challenges in regioselectivity and achieving the desired isomer. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C, ¹⁵N) and 2D (e.g., HSQC, HMBC) spectra, a complete picture of the molecular topology can be assembled.
¹H NMR Data Analysis
The ¹H NMR spectrum of 4-methyl-2-(1H-pyrrol-2-yl)quinoline provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the quinoline (B57606) and pyrrole (B145914) rings, as well as the methyl group.
The protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the C3 position of the quinoline ring is anticipated to be a singlet, influenced by the adjacent methyl group and the pyrrole substituent. The protons on the benzo-fused portion of the quinoline ring (H5, H6, H7, H8) will present as a set of coupled multiplets, with their specific chemical shifts and coupling constants determined by their relative positions and the electronic nature of the heterocyclic system. The methyl group at C4 will characteristically appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around δ 2.5 ppm. rsc.org
The protons of the pyrrole ring also resonate in the aromatic region. The NH proton of the pyrrole ring is expected to show a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration. The three CH protons of the pyrrole ring will exhibit characteristic coupling patterns.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are predicted values based on related structures. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline H3 | 7.0 - 7.5 | s |
| Quinoline H5-H8 | 7.2 - 8.2 | m |
| Quinoline 4-CH₃ | 2.4 - 2.7 | s |
| Pyrrole NH | 9.0 - 12.0 | br s |
| Pyrrole H3', H4', H5' | 6.0 - 7.0 | m |
¹³C NMR Data Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. The spectrum for this compound will display signals for the nine carbons of the quinoline ring, the four carbons of the pyrrole ring, and the single carbon of the methyl group.
The quaternary carbons, such as C2, C4, C4a, and C8a of the quinoline ring, and C2' of the pyrrole ring, can be distinguished from the protonated carbons. The chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the substituents. For instance, C2, being directly attached to the nitrogen and the pyrrole ring, is expected to be significantly downfield. The C4 carbon, bearing the methyl group, will also have a characteristic chemical shift. The upfield signal for the methyl carbon is typically found around δ 18-25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted values based on related structures. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quinoline C2 | 150 - 160 |
| Quinoline C3 | 118 - 125 |
| Quinoline C4 | 145 - 150 |
| Quinoline C4a, C5, C6, C7, C8, C8a | 120 - 140 |
| Quinoline 4-CH₃ | 18 - 25 |
| Pyrrole C2', C5' | 125 - 135 |
| Pyrrole C3', C4' | 105 - 115 |
2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Topology
To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying the connectivity across quaternary carbons and between the different ring systems. For example, correlations would be expected between the methyl protons (4-CH₃) and the quinoline carbons C3, C4, and C4a. Crucially, HMBC correlations between the protons of the pyrrole ring and the C2 carbon of the quinoline ring would firmly establish the connection point between the two heterocyclic moieties.
¹⁵N NMR Applications in Structural Analysis
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected, one for the quinoline nitrogen and one for the pyrrole nitrogen. The chemical shifts of these nitrogens are sensitive to hybridization, substitution, and intermolecular interactions such as hydrogen bonding, thus offering another layer of structural verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
N-H Stretch: A characteristic sharp or broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
C-H Stretch: Aromatic C-H stretching vibrations will appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
C=C and C=N Stretch: The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline and pyrrole rings will give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings can provide information about the substitution pattern and typically appear in the 650-900 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Pyrrole N-H Stretch | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| C=C and C=N Stretch | 1400 - 1650 |
| Aromatic C-H Bending | 650 - 900 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound (C₁₄H₁₂N₂), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion [M]⁺, confirming its elemental composition.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include the cleavage of the bond between the quinoline and pyrrole rings, leading to fragment ions corresponding to the individual heterocyclic systems. For example, a fragment corresponding to the 4-methylquinoline (B147181) cation could be observed. The loss of a methyl radical from the molecular ion is another plausible fragmentation pathway. Analysis of these fragments helps to piece together the molecular structure and corroborate the findings from NMR and IR spectroscopy. The molecular weight of 4-methyl-2(1H)-quinolinone is 159.18 g/mol , and for 2-methyl-1H-pyrrole, it is 81.12 g/mol , which can serve as references for potential fragment ions. nist.govnist.gov
Scientific Data for this compound Remains Elusive in Public Research Databases
A comprehensive search for specific experimental data on the chemical compound this compound has yielded no publicly available research, preventing a detailed analysis of its spectroscopic and structural properties.
Despite targeted searches for information pertaining to the advanced spectroscopic and structural characteristics of this compound, no specific studies detailing its Ultraviolet-Visible (UV-Vis) spectroscopy, photophysical investigations, or X-ray diffraction analysis could be located. Consequently, the creation of an in-depth scientific article as per the requested outline is not possible without fabricating data, which would compromise scientific accuracy.
The intended article was to focus on the following areas:
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
X-ray Diffraction Studies for Solid-State Structural Determination
Crystal Structure Analysis
Intermolecular Interactions in Crystal Lattice
While general information exists for the constituent chemical moieties—quinoline and pyrrole—this information cannot be accurately extrapolated to the specific combined molecule of this compound. The unique electronic and steric interactions that arise from the combination of these rings at specific positions would result in distinct photophysical and crystallographic properties. Without experimental data from dedicated research on this particular compound, any discussion would be purely speculative.
Scientific investigation into quinoline derivatives is an active field, with many compounds synthesized and studied for their potential applications. Similarly, the structural properties, including intermolecular interactions of various heterocyclic compounds, are a subject of ongoing research to understand their solid-state behavior. However, it appears that this compound has not been the subject of such published studies, or at least, the data is not available in the public domain.
Therefore, the detailed research findings and data tables required for the specified article sections cannot be provided.
Computational Chemistry and Theoretical Modeling of 4 Methyl 2 1h Pyrrol 2 Yl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G, are standard for optimizing geometry and calculating electronic parameters. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric profile.
To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their excited states. It can predict the vertical excitation energies, which correspond to the wavelengths of light a molecule absorbs (the absorption spectrum), and the oscillator strengths, which relate to the intensity of the absorption. For similar heterocyclic systems, TD-DFT has been successfully used to correlate computational results with experimental UV-Vis spectra, providing insights into the nature of electronic transitions, such as π-π* or n-π* transitions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. Analysis of the spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
| Parameter | Description | Typical Significance for Quinoline Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Reflects chemical reactivity and stability. A smaller gap often implies higher reactivity. |
Note: Specific energy values for 4-methyl-2-(1H-pyrrol-2-yl)quinoline are not available in published literature.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud; indicates stability. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic power of a molecule. |
Note: Specific values for this compound are not available in published literature.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Structure-Property Relationship (SPR) Studies
For this compound, several structural elements are key to its potential biological profile. Quinoline itself is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net
The specific substitutions on the quinoline ring are critical:
The 4-methyl group: The methyl group at the C4 position can influence the molecule's biological performance in several ways. It increases lipophilicity, which can affect cell membrane permeability and hydrophobic interactions within a binding pocket. nih.gov Furthermore, it can provide steric bulk that may either enhance or hinder binding to a target, depending on the topology of the active site. Studies on other quinoline derivatives have shown that substitutions at this position can significantly modulate activity. nih.gov
By systematically modifying these features—for example, by changing the position of the methyl group or substituting the pyrrole (B145914) with other heterocycles—researchers can probe the SPR and rationally design new analogues with improved biological performance. nih.gov
Antimicrobial Activities
No data is available on the antimicrobial properties of this compound.
There are no published studies evaluating the antibacterial potency of this compound against any specific bacterial strains.
No mechanism of action studies, including DNA gyrase or topoisomerase inhibition, have been reported for this compound.
There is no information on the ability of this compound to inhibit key bacterial enzymes such as Enoyl ACP Reductase or Dihydrofolate reductase (DHFR).
No investigations into the antifungal activity of this compound have been found in the scientific literature.
There is no published research on the antimalarial activity of this compound.
Evaluation of Antibacterial Potency against Specific Strains
Antineoplastic and Apoptosis-Modulating Activities
No studies concerning the antineoplastic or apoptosis-modulating activities of this compound have been reported.
Caspase-3 Inhibition Studies
An extensive review of scientific literature reveals a lack of specific studies investigating the direct inhibitory effects of this compound on caspase-3. However, research into structurally related compounds provides some context. For instance, a series of compounds described as 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have been identified as potent inhibitors of caspase-3. nih.govresearchgate.net These compounds share the 4-methylquinoline (B147181) core but differ significantly in the nature of the pyrrole ring substitution.
Notably, 8-sulfamide derivatives of these 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have demonstrated high potency, with the most active in one study inhibiting caspase-3 with an IC50 value of 4 nM. nih.gov Quantitative structure-activity relationship (QSAR) studies on this class of compounds have suggested that conformational energy and molecular orbital energies are key determinants of their inhibitory activity against caspase-3. nih.gov It is important to emphasize that these findings pertain to derivatives of pyrrolo[3,4-c]quinoline-1,3-diones and not to this compound itself, for which no direct caspase-3 inhibition data has been found.
Mechanisms of Antitumor Action (e.g., DNA Intercalation)
The potential of quinoline derivatives as antitumor agents acting via DNA intercalation is a well-established area of research. nih.govnih.gov However, specific studies detailing the mechanism of antitumor action for this compound, particularly through DNA intercalation, are not available in the reviewed literature.
Cellular Cytotoxicity in Cancer Cell Lines (excluding human clinical data)
While a broad range of quinoline and pyrrole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines, specific data for this compound is not present in the available scientific literature. nih.govresearchgate.netresearchgate.net
For context, studies on other quinoline derivatives have shown significant in vitro cytotoxic activity. For instance, certain 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis in cancer cells. nih.gov Similarly, novel quinoline compounds have demonstrated antiproliferative effects through mechanisms such as the inhibition of DNA methyltransferase. mdpi.com Furthermore, coordination compounds of ligands containing a methyl-pyrrol-yl moiety have been evaluated for their anticancer activity against human colon adenocarcinoma and lung cancer cell lines. mdpi.com However, these findings are not directly applicable to this compound due to structural differences.
Modulation of Receptor and Enzyme Systems
Alpha7 Neuronal Acetylcholine (B1216132) Receptor (nAChR) Allosteric Modulation
The alpha7 neuronal acetylcholine receptor (α7 nAChR) is a significant target in neuroscience research, and its allosteric modulation is a key area of investigation. nih.govnih.gov A review of the literature indicates that there are no specific studies identifying this compound as an allosteric modulator of the α7 nAChR. The existing research on α7 nAChR allosteric modulators focuses on other distinct chemical scaffolds. acs.orgresearchgate.net
In the absence of direct studies on this compound, it is not possible to provide data on its ability to potentiate agonist-evoked currents at the α7 nAChR. Research on other positive allosteric modulators (PAMs) of the α7 nAChR, such as PNU-120596, has demonstrated a significant potentiation of agonist-evoked responses. nih.gov These PAMs are known to increase the frequency and mean duration of the ion channel openings. acs.org
There is no available information regarding the effects of this compound on the desensitization and recovery of α7 nAChRs. The desensitization of α7 nAChRs is a rapid process that limits the duration of the receptor's response to an agonist. nih.govmdpi.com Some allosteric modulators, known as type II PAMs, can profoundly slow or reduce the desensitization of these receptors. nih.gov Without specific experimental data, the effect of this compound on these receptor kinetics remains unknown.
An examination of the academic, non-clinical biological activities of this compound reveals its relevance in several areas of scientific inquiry. Research into structurally similar compounds suggests potential biological target interactions, while the inherent chemical properties of its quinoline and pyrrole moieties lend themselves to applications in fluorescence research. Furthermore, studies on closely related quinoline derivatives have explored their diuretic effects in animal models, providing insights into potential physiological activities.
Research Applications and Future Directions
Contribution to Lead Compound Discovery and Optimization
The process of identifying and refining lead compounds is a cornerstone of drug discovery, aiming to enhance biological activity, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.com Quinoline (B57606) derivatives, including the 4-methyl-2-(1H-pyrrol-2-yl)quinoline backbone, serve as valuable scaffolds in the generation of lead compounds. nih.govnih.gov The initial discovery of a "hit" compound, often through high-throughput screening, is followed by a lead optimization phase. This involves iterative cycles of designing, synthesizing, and testing new analogues to improve their drug-like characteristics. danaher.comnih.gov
For quinoline-based structures, optimization strategies often focus on modifying substituents at various positions on the quinoline and pyrrole (B145914) rings. This process aims to improve potency, selectivity, and metabolic stability. nih.gov For instance, the optimization of a lead can transform a compound with micromolar activity into a highly potent inhibitor with nanomolar efficacy. nih.gov The ultimate goal is to produce a preclinical candidate with a well-understood mechanism of action, favorable absorption, distribution, metabolism, and excretion (ADME) profiles, and demonstrated efficacy in relevant disease models. criver.com The structural features of this compound make it an attractive starting point for such optimization campaigns, offering multiple sites for chemical modification to fine-tune its biological activity.
In Silico Screening and Virtual Library Design
Computational methods are indispensable in modern drug discovery for screening vast chemical libraries and prioritizing compounds for synthesis and biological testing. In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently applied to quinoline derivatives. danaher.comnih.gov These methods allow researchers to predict the binding affinity and biological activity of novel compounds based on their chemical structure.
Virtual libraries of this compound derivatives can be designed by systematically modifying the core scaffold with various functional groups. These virtual compounds are then docked into the active site of a biological target, such as an enzyme or receptor, to estimate their binding energy and interaction patterns. nih.gov For example, docking studies on quinoline-1,2,3-triazole-aniline hybrids have been used to predict interactions with amino acid residues in the active site of HIV-1 reverse transcriptase. nih.gov This computational prescreening helps in identifying the most promising candidates for synthesis, thereby saving significant time and resources. nih.gov
Development of Novel Research Tools and Probes
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. An ideal probe is a selective small molecule that can engage a specific protein or target in a complex biological system, allowing for the study of its function. While specific examples of this compound being used as a research probe are not extensively documented, its structural framework is suitable for such applications. By attaching fluorescent tags, biotin, or photo-affinity labels to the quinoline or pyrrole moiety, derivatives can be created to visualize target localization, identify binding partners, or quantify target engagement in cells. The development of such probes from this scaffold represents a future opportunity to advance the understanding of the biological targets modulated by this class of compounds.
Exploration of Structure-Activity-Relationship (SAR) in Derivative Libraries
Structure-Activity-Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. neliti.com For quinoline derivatives, extensive SAR studies have been conducted to guide the design of more potent antimicrobial agents. nih.gov Research on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives has demonstrated that the nature and position of substituents on the phenyl ring significantly influence their antifungal and antibacterial activities. neliti.comresearchgate.net
These studies generate mathematical models (QSAR) that correlate physicochemical properties with biological activity, helping to predict the potency of untested compounds. neliti.com The insights gained from SAR on related quinoline scaffolds can be directly applied to libraries of this compound derivatives. By systematically altering the substituents on both the quinoline and pyrrole rings, researchers can map the key structural features required for a desired biological effect, leading to the rational design of more effective compounds.
Below is a data table summarizing the synthesis of various 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, which is a related scaffold, illustrating the type of data generated in SAR studies.
| Compound ID | R Group (Substitution) | Molecular Formula | Yield (%) | Melting Point (°C) |
| A | H | C₁₆H₁₃N | 79 | 177-179 |
| B | CH₃ | C₁₇H₁₅N | 74 | 183-185 |
| C | OCH₃ | C₁₇H₁₅NO | 73 | 224-227 |
| D | OH | C₁₆H₁₃NO | - | 288-290 |
| E | NO₂ | C₁₆H₁₂N₂O₂ | - | 237-239 |
| F | Cl | C₁₆H₁₂ClN | - | 218-221 |
| G | Br | C₁₆H₁₂BrN | - | 248-252 |
| H | COOH | C₁₇H₁₃NO₂ | - | 360-362 |
| This table is adapted from a study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives to showcase typical data from derivative library synthesis. neliti.com Note: '-' indicates data not provided in the source. |
Opportunities for Further Mechanistic Elucidation at Molecular and Cellular Levels
While the biological activities of many quinoline derivatives are known, the precise molecular and cellular mechanisms of action often require deeper investigation. For antimicrobial quinolones, the primary mechanism involves the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which disrupts DNA synthesis and leads to cell death. mdpi.com However, for novel derivatives like this compound, the exact intracellular targets may differ.
Future research should focus on identifying the specific binding partners of this compound within the cell. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to pull down and identify protein targets. Elucidating these mechanisms is crucial, as it provides a rational basis for compound optimization and can reveal novel therapeutic targets and pathways. Understanding how the compound affects cellular processes like cell cycle progression, signal transduction, or metabolic pathways will provide a more complete picture of its biological effects.
Integration of Multi-Omics Data in Compound Evaluation
The evaluation of a compound's biological impact can be significantly enhanced by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This holistic approach provides a comprehensive view of the cellular response to a chemical perturbation. For a compound like this compound, multi-omics analysis can reveal changes in gene expression, protein levels, and metabolic profiles following treatment. nih.gov
For instance, transcriptomic analysis (e.g., RNA-Seq) can identify entire pathways that are up- or down-regulated by the compound, offering clues about its mechanism of action. nih.gov Proteomics can identify direct protein targets and downstream signaling effects, while metabolomics can uncover alterations in cellular metabolism. Integrating these datasets can help build predictive models of a compound's efficacy and potential off-target effects, guiding further development. nih.gov This systems-level approach is a powerful future direction for evaluating the full biological impact of novel quinoline derivatives.
Addressing Resistance Mechanisms in Antimicrobial Research
Antimicrobial resistance is a critical global health threat, and quinoline derivatives have long been a part of the arsenal (B13267) against bacterial and other microbial infections. nih.gov However, resistance to classical quinolones has become widespread. Bacteria can develop resistance through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV), increased expression of efflux pumps that expel the drug from the cell, and production of proteins that protect the drug's target. mdpi.comliabjournal.com
A key area of future research for this compound and its derivatives is to investigate their efficacy against resistant strains and to understand how resistance might develop. It is possible that this novel scaffold interacts with its targets in a different manner than older quinolones, potentially bypassing existing resistance mechanisms. Furthermore, this class of compounds could be explored for its ability to inhibit resistance mechanisms directly, such as blocking efflux pumps or overcoming biofilm-associated resistance. liabjournal.com Understanding these interactions is vital for developing robust antimicrobial agents that can circumvent the challenge of resistance. nih.gov
Challenges and Prospective Avenues in Quinoline-Pyrrole Based Chemical Research
The exploration of quinoline-pyrrole hybrids, particularly scaffolds like this compound, stands at a frontier of medicinal and materials chemistry. Despite the significant potential demonstrated by this class of compounds, researchers face several challenges that must be addressed to unlock their full therapeutic and technological utility. Concurrently, these challenges illuminate promising future directions for research and development.
Challenges in Synthetic Methodologies
The construction of the this compound backbone and its derivatives is not without hurdles. Traditional synthesis methods often suffer from limitations that impact yield, purity, and environmental footprint.
Harsh Reaction Conditions and Low Yields: Many classical quinoline synthesis strategies, such as the Skraup and Friedländer reactions, require high temperatures and harsh acidic or basic conditions. mdpi.comnih.gov These conditions can lead to low yields and are often incompatible with sensitive functional groups, limiting the accessible chemical diversity.
Regioselectivity Issues: When using unsymmetrical ketones or other precursors, controlling the regioselectivity of the cyclization reaction to obtain the desired isomer, such as the 4-methyl substituted product, can be a significant challenge. nih.govacs.org
Sustainability and Green Chemistry: Many established protocols rely on stoichiometric amounts of hazardous reagents and expensive transition-metal catalysts. nih.gov There is a pressing need to develop more sustainable and cost-effective synthetic routes that utilize earth-abundant catalysts (e.g., iron, copper), environmentally benign oxidants (e.g., O₂, H₂O₂), and green solvents. mdpi.com
| Challenge | Description | Key Implications | Relevant Citations |
| Harsh Conditions | Requirement for high temperatures and aggressive reagents in classical syntheses. | Limits substrate scope, lowers yields, increases energy consumption. | mdpi.comnih.gov |
| Regioselectivity | Difficulty in controlling the position of substituents on the quinoline ring. | Leads to isomeric mixtures, requiring difficult and costly separation. | nih.govacs.org |
| Byproduct Formation | Unwanted side reactions leading to impurities. | Complicates purification, reduces process efficiency. | chim.itacs.org |
| Sustainability | Use of hazardous reagents and precious metal catalysts. | Environmental concerns, high costs, and poor atom economy. | mdpi.comnih.gov |
Overcoming Medicinal Chemistry Hurdles
While quinoline-pyrrole compounds are promising therapeutic leads, translating them into clinical candidates involves overcoming significant pharmacological and biochemical obstacles.
Drug Resistance: A primary motivation for developing new chemical entities is the emergence of drug resistance in cancer and infectious diseases. nih.govnih.govnih.gov A key challenge is to design molecules like this compound derivatives that can circumvent existing resistance mechanisms or have novel modes of action.
Pharmacokinetic Profile (ADME): Many promising compounds fail during development due to poor absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Issues such as low water solubility, poor oral bioavailability, and inability to cross the blood-brain barrier for neurological targets can render an otherwise potent compound ineffective. nih.govmdpi.com
Toxicity and Selectivity: Achieving high potency against a therapeutic target while minimizing off-target effects and cytotoxicity to healthy cells is a fundamental challenge in drug design. nih.gov The broad bioactivity of the quinoline scaffold can be a double-edged sword, necessitating careful optimization to ensure a sufficient therapeutic window.
Prospective Avenues and Future Research Directions
The challenges in the field directly inform the most promising avenues for future investigation. Addressing these issues will likely lead to significant breakthroughs in the application of this compound and related compounds.
Advanced Synthetic Strategies: Future research will likely focus on novel catalytic systems. This includes the use of photocatalysis and electrochemistry to enable reactions under milder conditions. mdpi.com The integration of computational chemistry and machine learning algorithms to predict optimal reaction pathways and conditions represents a significant opportunity to accelerate the synthesis of new derivatives. mdpi.com
Molecular Hybridization and Multi-Targeting: The concept of molecular hybridization—combining the quinoline-pyrrole scaffold with other pharmacophores into a single molecule—is a powerful strategy. nih.govnih.govnih.gov This approach can lead to compounds with dual or multiple modes of action, which is particularly valuable for treating complex diseases like cancer and for overcoming drug resistance. nih.govnih.gov
Exploring New Therapeutic Areas: While much research has focused on anticancer and antimicrobial applications, the diverse biological activities of quinoline derivatives suggest that hybrids based on this compound could be explored for other indications. These include neurodegenerative diseases, inflammatory disorders, and antiviral therapies. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the this compound core affect biological activity is crucial. Detailed SAR studies will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov This includes modifications at the methyl group, on the pyrrole ring, and on the quinoline nucleus.
Materials Science Applications: Beyond medicine, the photophysical properties inherent to conjugated heterocyclic systems like quinoline-pyrroles suggest potential applications in materials science. Future work could explore their use as fluorescent probes, organic light-emitting diodes (OLEDs), or sensors.
| Prospective Avenue | Description | Potential Impact | Relevant Citations |
| Advanced Synthesis | Utilizing photocatalysis, computational modeling, and green chemistry principles. | More efficient, cost-effective, and environmentally friendly production of novel compounds. | mdpi.com |
| Molecular Hybridization | Combining the quinoline-pyrrole core with other active chemical moieties. | Creation of multi-target drugs to combat complex diseases and drug resistance. | nih.govnih.govnih.govnih.gov |
| New Therapeutic Targets | Investigating efficacy against viruses, neurodegenerative disorders, and inflammation. | Expansion of the therapeutic potential beyond current focus on cancer and microbes. | nih.govmdpi.com |
| Detailed SAR Studies | Systematic modification of the scaffold to understand structure-function relationships. | Rational design of more potent and selective drug candidates with better ADME profiles. | nih.gov |
By systematically addressing the existing challenges and pursuing these prospective avenues, the scientific community can continue to develop the rich chemical and therapeutic potential of the this compound scaffold.
Q & A
Q. Key Data :
| Method | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, 1,2-dichlorobenzene | 73% | |
| Vilsmeier-Haack | POCl₃/DMF | 60–85% | |
| Multicomponent | Ethyl acetate/EtOH | 65–90% |
How is the structural integrity of this compound confirmed experimentally?
Basic
A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy : H and C NMR resolve substituent positions (e.g., δ 8.46 ppm for quinoline protons, δ 186.46 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 415 [M+H] for dimethyl esters) .
- X-ray crystallography : Resolves ambiguous stereochemistry, as seen in tricyclic quinoline derivatives with C–H⋯π interactions .
Advanced Consideration : Discrepancies between calculated and found elemental analysis data (e.g., C: 65.41% calc vs. 65.39% found) require iterative refinement of synthetic purity .
How can researchers optimize reaction yields when synthesizing derivatives under varying conditions?
Advanced
Key variables include:
- Catalyst loading : Excess AlCl₃ (10 eq.) in Friedel-Crafts reactions improves cyclization efficiency but risks side reactions .
- Temperature control : Reactions at 378 K enhance cyclization kinetics but may degrade thermally sensitive substituents .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in Vilsmeier-Haack reactions, improving regioselectivity .
Case Study : Ethyl 1-(4-bromobenzoyl) derivatives achieved 64.34% C purity in dichlorobenzene but required recrystallization from ethanol to remove chlorinated byproducts .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-validation : Combine H NMR, C NMR, and IR (e.g., 1731 cm for ester carbonyls) to confirm functional groups .
- X-ray crystallography : Resolves ambiguities in substituent positions, such as distinguishing cis/trans isomers in tricyclic quinolines .
- Isotopic labeling : For MS fragmentation analysis, deuterated analogs clarify fragmentation pathways (e.g., m/z 230 → 187 in AlCl₃-catalyzed products) .
How does the introduction of substituents affect the biological activity of quinoline derivatives?
Q. Advanced
- Electron-withdrawing groups : Chloro or nitro substituents enhance antimicrobial activity by increasing membrane permeability (MIC: 2–8 µg/mL for 4-hydroxyquinolin-2-ones) .
- Pyrrolidine/pyrazole moieties : Improve binding to neurological targets (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .
- Steric effects : Bulky substituents (e.g., 4-bromobenzoyl) reduce bioavailability but increase specificity for kinase targets .
Q. Advanced
- Competitive sites : Quinoline’s N-heterocycle directs electrophiles to C-3/C-4 positions, but steric hindrance from methyl/pyrrole groups can divert reactivity to C-6/C-8 .
- Solvent effects : Non-polar solvents favor C-4 substitution, while polar solvents promote C-2 reactivity in Vilsmeier-Haack formylation .
- Catalyst modulation : Lewis acids (e.g., ZnCl₂) enhance para-selectivity in Friedel-Crafts reactions .
How can impurities or byproducts be minimized during synthesis?
Q. Advanced
- Chromatographic purification : Silica gel chromatography removes unreacted starting materials (e.g., residual 1,3-dioxolane in multicomponent reactions) .
- Recrystallization : Ethanol/hexane mixtures (2:3) yield high-purity crystals (>99% by HPLC) .
- In situ monitoring : Real-time IR tracks carbonyl intermediate formation, allowing timely quenching of side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
